![molecular formula C8H10N2O B7754059 2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7754059.png)
2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound with a bicyclic structure It is part of the pyrimidine family, which is known for its significant biological and chemical properties
Preparation Methods
The synthesis of 2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves cyclization reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with an amine in the presence of a catalyst can lead to the formation of this compound . Industrial production methods often involve optimizing these reactions to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for monitoring.
Chemical Reactions Analysis
2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be compared to other pyrimidine derivatives, such as:
Properties
IUPAC Name |
2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-9-7-4-2-3-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGETSVSBZRQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
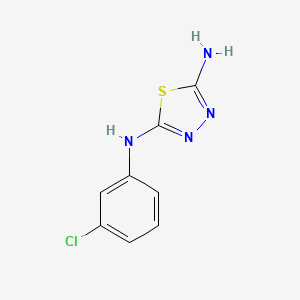
![3-[(4-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7753986.png)
![3-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7753993.png)
![4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid](/img/structure/B7753998.png)
![5-[(1-benzylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one](/img/structure/B7754011.png)
![ethyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7754031.png)
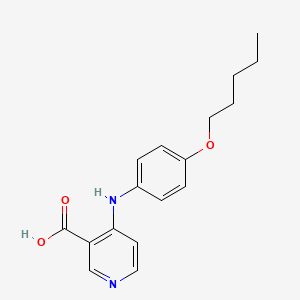
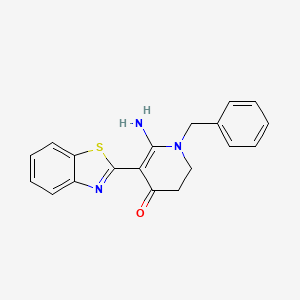
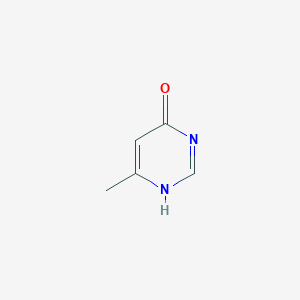
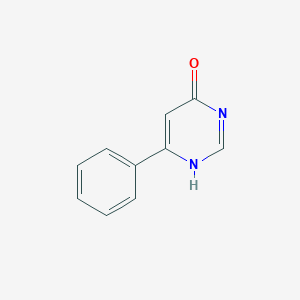
![3-[(2-Benzylsulfanyl-6-methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7754061.png)
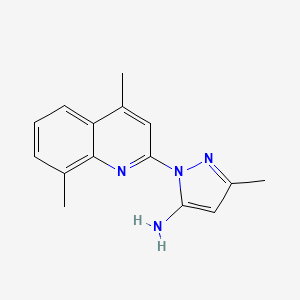
![5-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B7754077.png)
![2-[5-amino-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7754080.png)
